Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate
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Overview
Description
Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate is an organophosphorus compound with the molecular formula C10H23O3PS. This compound is known for its unique structure, which includes a butyl group, an ethylsulfanyl group, and an ethylphosphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate typically involves the reaction of butyl alcohol with ethylphosphonic dichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the butyl alcohol attacks the phosphorus atom of the ethylphosphonic dichloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and batch reactors, where the reactants are carefully controlled to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Butyl ethylphosphonate
- Ethyl 2-(ethylsulfanyl)ethyl phosphonate
- Butyl 2-(methylsulfanyl)ethyl ethylphosphonate
Uniqueness
Butyl 2-(ethylsulfanyl)ethyl ethylphosphonate is unique due to the presence of both the ethylsulfanyl and ethylphosphonate groups. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry. The compound’s ability to undergo various chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.
Properties
CAS No. |
65672-66-4 |
---|---|
Molecular Formula |
C10H23O3PS |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[ethyl(2-ethylsulfanylethoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H23O3PS/c1-4-7-8-12-14(11,5-2)13-9-10-15-6-3/h4-10H2,1-3H3 |
InChI Key |
DZONOTKYTNCHFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC)OCCSCC |
Origin of Product |
United States |
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